9H-pyrido[3,4-b]indole hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 9H-pyrido[3,4-b]indole derivatives involves intricate chemical pathways. For instance, the synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole, a key relay compound, commences from ethyl indole-2-aldehyde. This process includes N-(4-nitro)phenylation of the indole nucleus, elongation of the 2-aldehyde substituent, and subsequent construction of the pyridine nucleus to ensure nitrogen substitution (Murakami et al., 2010).
Molecular Structure Analysis
The molecular structure of 9H-pyrido[3,4-b]indole derivatives has been extensively analyzed through crystallographic methods. For example, the single crystal X-ray diffraction (XRD) analysis of 9-phenyl-9H-pyrido[3,4-b]indole reveals it crystallizes in the monoclinic P21/c space group, providing insight into the compound's geometric configuration and intermolecular interactions (Meesala et al., 2014).
Chemical Reactions and Properties
9H-pyrido[3,4-b]indole compounds participate in diverse chemical reactions, leading to the formation of structurally varied derivatives with potent biological activities. For example, the 1,3-disubstituted derivatives exhibit significant macrofilaricidal activity, highlighting the compound's utility in antifilarial chemotherapy (Srivastava et al., 1999).
Scientific Research Applications
Synthesis and Structural Analysis :
- Meesala et al. (2014) described an efficient method for the synthesis of 9-phenyl-9H-pyrido[3,4-b]indole and its structural analysis through crystallography. The compound crystallizes in a monoclinic P21/c space group, with its structural properties characterized using single X-ray diffraction, NMR, IR, and mass spectroscopy methods (Meesala et al., 2014).
Antifilarial Chemotherapy Potential :
- Srivastava et al. (1999) explored substituted 9H-pyrido[3,4-b]indoles (beta-carbolines) as potential pharmacophores for antifilarial agents. Their study led to the synthesis and evaluation of various derivatives, identifying compounds with significant macrofilaricidal activity (Srivastava et al., 1999).
Chemical Analysis in Meat Samples :
- De Andrés et al. (2010) developed a method for the separation and quantification of non-polar heterocyclic amines, including 9H-pyrido[3,4-b]indole, in meat samples. This was achieved using supercritical fluid extraction and capillary electrophoresis with fluorimetric detection (De Andrés et al., 2010).
Corrosion Inhibition in C38 Steel :
- Lebrini et al. (2010) investigated 9H-pyrido[3,4-b]indole as a corrosion inhibitor for C38 steel in hydrochloric acid. They used potentiodynamic polarization and electrochemical impedance spectroscopy to study the corrosion behavior and found that this compound acts as a mixed-type inhibitor (Lebrini et al., 2010).
Safety And Hazards
When handling 9H-pyrido[3,4-b]indole, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
There are several studies that have been conducted on 9H-pyrido[3,4-b]indole. For instance, a study investigated the inhibitory effect of 9H-pyrido[3,4-b]indole (norharman), one of the naturally occurring beta-carbolines, on cytochrome P450 (CYP)-related activities and the relationship between its inhibitory effect, its intercalation to DNA, and its comutagenic effect . Another study involved the Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles . These studies provide a foundation for future research directions.
properties
IUPAC Name |
9H-pyrido[3,4-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-7,13H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEECSQBLLQEFLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
244-63-3 (Parent) | |
Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30222915 | |
Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-pyrido[3,4-b]indole hydrochloride | |
CAS RN |
7259-44-1 | |
Record name | 9H-Pyrido[3,4-b]indole, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7259-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007259441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Pyrido(3,4-b)indole, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30222915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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